
cyclopenta-1,3-diene;erbium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;erbium(3+) is a coordination compound consisting of cyclopenta-1,3-diene ligands and erbium in its +3 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;erbium(3+) typically involves the reaction of cyclopenta-1,3-diene with erbium trichloride in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows: [ \text{3 C}_5\text{H}_6 + \text{ErCl}_3 \rightarrow \text{Er(C}_5\text{H}_5\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;erbium(3+) is not well-documented, but it likely follows similar synthetic routes as those used in laboratory settings. The process would involve large-scale reactions with appropriate safety and purification measures to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-diene;erbium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of erbium.
Reduction: Reduction reactions can lead to the formation of lower oxidation states or even elemental erbium.
Substitution: Ligand substitution reactions can occur, where the cyclopenta-1,3-diene ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile or electrophile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield erbium oxides, while reduction could produce erbium metal or lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;erbium(3+) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine:
Industry: It may be used in the production of specialized polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of cyclopenta-1,3-diene;erbium(3+) involves its interaction with various molecular targets and pathways. The cyclopenta-1,3-diene ligands can coordinate to metal centers, influencing the electronic properties and reactivity of the compound. The erbium ion can participate in redox reactions, acting as a catalyst or reactant in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyl complexes: Compounds such as ferrocene, nickelocene, and cobaltocene share similar structural features with cyclopenta-1,3-diene;erbium(3+).
Other lanthanide complexes: Compounds containing other lanthanides (e.g., lanthanum, neodymium) with cyclopenta-1,3-diene ligands.
Uniqueness
Cyclopenta-1,3-diene;erbium(3+) is unique due to the specific properties imparted by the erbium ion, such as its magnetic and electronic characteristics. These properties make it particularly interesting for applications in materials science and catalysis, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C15H3Er-12 |
|---|---|
Molekulargewicht |
350.44 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;erbium(3+) |
InChI |
InChI=1S/3C5H.Er/c3*1-2-4-5-3-1;/h3*1H;/q3*-5;+3 |
InChI-Schlüssel |
GPJYBPCFSZGIDG-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Er+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


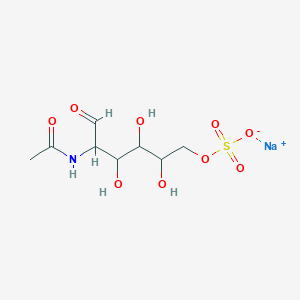
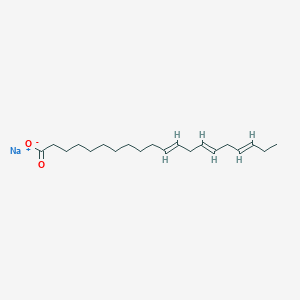

![4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene](/img/structure/B12322575.png)
![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B12322578.png)


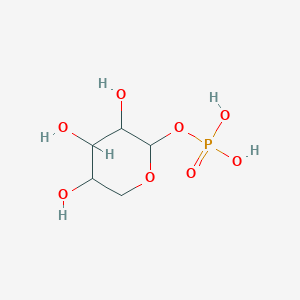
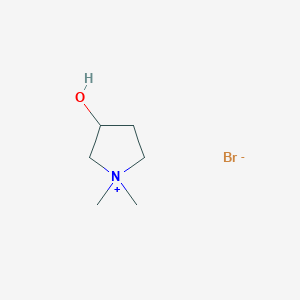
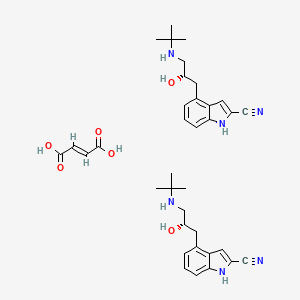

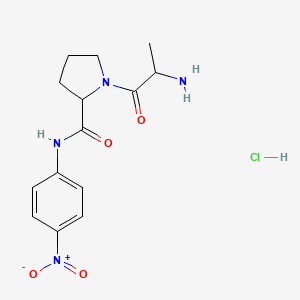
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12322605.png)

